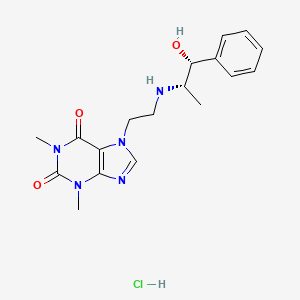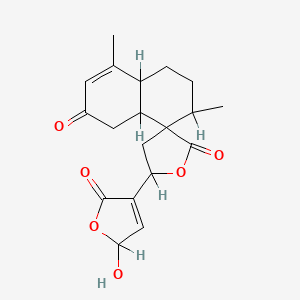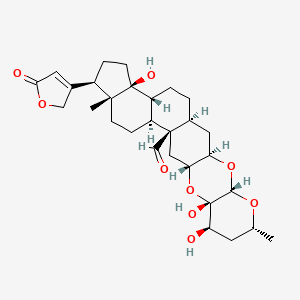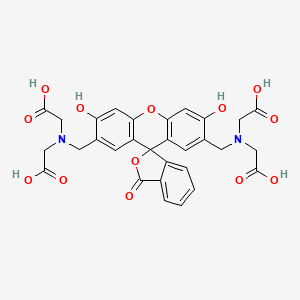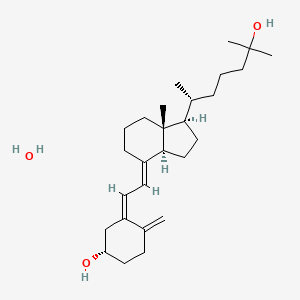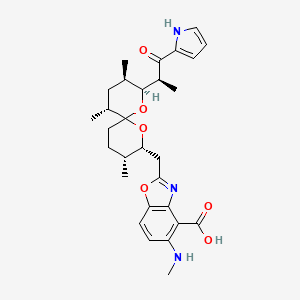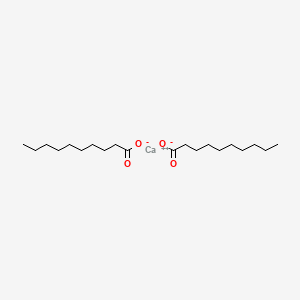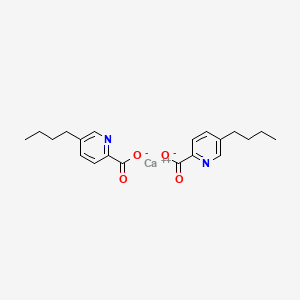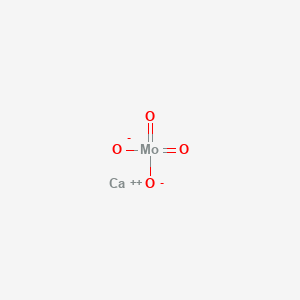
Decyl decanoate
Descripción general
Descripción
Decyl decanoate, also known as capryl caprate or decanoic acid decyl ester, is a carboxylic ester . It is a natural product found in Mandragora autumnalis and Mandragora officinarum . It is used as a biochemical reagent for life science related research .
Synthesis Analysis
Decyl decanoate can be synthesized from capric acid and decyl alcohol using stannous chloride as the catalyst . The reaction conditions, including catalyst dosage, reaction temperature, molar ratio of the raw materials, and reaction time, significantly affect the esterification rate . The best results were obtained at 180-190℃ with a catalyst loading of 0.05% (mass), a molar ratio of 1 to 1.40, and a reaction time of 6 hours . The conversion of capric acid reached 99.7% .Molecular Structure Analysis
The molecular formula of Decyl decanoate is C20H40O2 . Its IUPAC name is decyl decanoate . The InChI code isInChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-19-22-20(21)18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3 . The InChIKey is XAKXZZPEUKNHMA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
Decyl decanoate has a molecular weight of 312.5 g/mol . It has a XLogP3-AA value of 8.7, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It also has 18 rotatable bonds .Relevant Papers The paper “Synthesis of Decyl Decanoate” by Zhang Yue-jiang provides valuable information about the synthesis of Decyl decanoate . Another paper titled “Decyl Decanoate: A Major Component of the Tergite Glands of Honeybee” discusses the presence of Decyl decanoate in honeybees .
Aplicaciones Científicas De Investigación
Biochemical Reagent
Decyl Decanoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used in various biochemical assays and reactions.
Lipid Research
Decyl Decanoate belongs to the category of lipids and lipid derivatives . It can be used in lipid research, including the study of lipid metabolism and lipid-based diseases.
Organic Synthesis
With its molecular formula of C20H40O2 , Decyl Decanoate can be used in organic synthesis. It can serve as a starting material or intermediate in the synthesis of other organic compounds.
Material Science
Decyl Decanoate, being a fatty alcohol ester , can be used in material science research. It can be used in the development and testing of new materials, especially those involving organic compounds.
Solvent
Decyl Decanoate is soluble in alcohol , making it potentially useful as a solvent in various chemical reactions and processes.
Propiedades
IUPAC Name |
decyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-19-22-20(21)18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKXZZPEUKNHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061848 | |
| Record name | Decanoic acid, decyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl decanoate | |
CAS RN |
1654-86-0 | |
| Record name | Decyl decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1654-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capryl caprate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, decyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanoic acid, decyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRYL CAPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B88B7ACL5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of decyl decanoate in honeybee colonies?
A1: Decyl decanoate is a major component of the tergal gland secretions in virgin honeybee queens, specifically those 3-10 days old. [, ] These secretions play a crucial role in communication within the hive, influencing worker bee behavior and potentially contributing to queen recognition and mating. [, ] Interestingly, decyl decanoate is either absent or present in very small amounts in queens 0-2 days old, suggesting its production is linked to specific developmental stages and social roles within the colony. []
Q2: How does decyl decanoate contribute to attracting pollinators?
A2: Research suggests that decyl decanoate, along with other compounds like dimethyl phthalate, isopropyl myristate, ethyl cinnamate, and linalool, exhibits attractive activity towards the pollinator Asias halodendri. [] This attraction is crucial for the pollination of Elaeagnus angustifolia, a plant species whose flowers contain these compounds. [] While the exact mechanism of attraction remains unclear, the combination of these compounds likely creates a specific olfactory signal that Asias halodendri can detect and respond to. []
Q3: Can decyl decanoate be synthesized in a laboratory setting, and what factors influence its synthesis?
A3: Yes, decyl decanoate can be synthesized via esterification using decanoic acid and decyl alcohol with stannous chloride as a catalyst. [] Factors like catalyst dosage, reaction temperature, molar ratio of starting materials, and reaction time significantly influence the esterification rate and final yield. [] Studies show that optimal conditions involve a temperature range of 180-190°C, a catalyst loading of 0.05% by mass, a molar ratio of 1:1.40 (decanoic acid:decyl alcohol), and a reaction time of 6 hours. []
Q4: Has decyl decanoate been found in other organisms besides honeybees?
A4: Yes, decyl decanoate has been identified in the scent profile of Himantoglossum adriaticum, a species of orchid found in Italy. [] This suggests a broader ecological role for this compound beyond its function in honeybee communication. It is possible that decyl decanoate contributes to attracting specific pollinators to Himantoglossum adriaticum, similar to its role in attracting Asias halodendri to Elaeagnus angustifolia. [, ]
Q5: What is the chemical structure of decyl decanoate?
A5: Decyl decanoate is an ester formed from the condensation reaction between decanoic acid and decyl alcohol. Its molecular formula is C20H40O2, and its molecular weight is 312.53 g/mol.
Q6: How does the structure of decyl decanoate relate to its properties and applications?
A6: As a symmetrical diester with a long hydrocarbon chain, decyl decanoate exhibits hydrophobic properties. [] This characteristic makes it suitable for applications requiring water resistance or as a component in hydrophobic materials. Additionally, its presence in natural systems like honeybee communication and plant pollination highlights its potential in developing bio-inspired pest control or pollination enhancement strategies.
Q7: Are there any studies focusing on modifying the structure of decyl decanoate to alter its properties?
A7: While the provided research papers do not directly investigate modifications to the decyl decanoate structure, the paper focusing on the synthesis of amphiphilic esters using a modified lipase enzyme provides insight into how altering the structure of related esters can influence their properties. [] It demonstrates that by incorporating hydrophilic groups, the resulting esters gain amphiphilic characteristics, expanding their potential applications. [] This concept could potentially be applied to decyl decanoate, modifying its structure to explore novel properties and uses.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





